![molecular formula C11H13N5O2 B2498061 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1798466-02-0](/img/structure/B2498061.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two heterocyclic rings: an isoxazole ring and a 1,2,3-triazole ring. The isoxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. These rings are known to impart various biological activities to the compounds that contain them .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the formation of the isoxazole and 1,2,3-triazole rings. The 1,2,3-triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition, also known as a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. The presence of multiple nitrogen atoms in the 1,2,3-triazole ring could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitrogen atoms in the 1,2,3-triazole ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have garnered attention in drug development due to their unique properties. This compound’s structural resemblance to amide bonds makes it an attractive scaffold for designing bioactive molecules. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been extensively studied. Researchers have developed various methodologies, including “click chemistry,” to access this scaffold. Click chemistry allows efficient and straightforward assembly of complex molecules. The 1,2,3-triazole motif serves as a versatile building block in organic synthesis .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer science. They can be incorporated into polymer backbones or used as functional groups for post-polymerization modifications. These modified polymers exhibit enhanced properties, such as improved solubility, stability, and reactivity .
Supramolecular Chemistry
Supramolecular assemblies based on 1,2,3-triazoles play a crucial role in host-guest interactions, molecular recognition, and self-assembly. These structures contribute to the development of functional materials and sensors .
Bioconjugation and Chemical Biology
Researchers utilize 1,2,3-triazoles for bioconjugation, linking biomolecules (such as proteins, peptides, or nucleic acids) to other entities. The click chemistry approach facilitates site-specific labeling and modification of biomolecules. Additionally, 1,2,3-triazoles serve as bioisosteres, enhancing drug properties .
Fluorescent Imaging and Materials Science
Fluorescent probes containing 1,2,3-triazoles enable cellular imaging and diagnostics. Their stability, low toxicity, and tunable properties make them valuable tools in biological research. Furthermore, 1,2,3-triazoles contribute to the development of functional materials, such as luminescent polymers and metal-organic frameworks .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8-6-10(13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMIRSVPZOCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone |
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